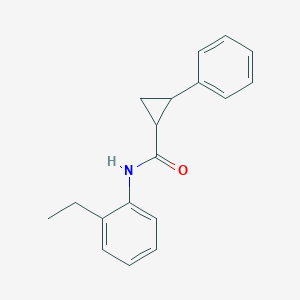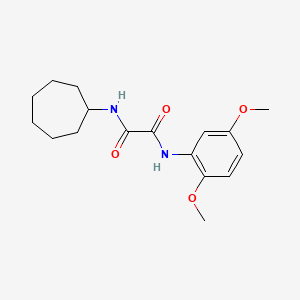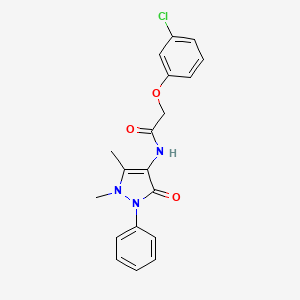![molecular formula C18H13ClF5N3O3 B5089684 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)
1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, commonly known as CDP-840, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of CDP-840 is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to interact with various receptors and enzymes, including the NMDA receptor, COX-2 enzyme, and NF-kB pathway.
Biochemical and Physiological Effects:
CDP-840 has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Anti-inflammatory effects: CDP-840 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
2. Antioxidant effects: CDP-840 has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells against oxidative stress.
3. Neuroprotective effects: CDP-840 has been shown to protect neurons against oxidative stress and inflammation, which are two major contributors to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP-840 has several advantages as a research tool, including:
1. High potency: CDP-840 exhibits high potency in various assays, making it a useful tool for studying various biological processes.
2. Wide range of effects: CDP-840 exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
However, there are also some limitations associated with the use of CDP-840 in laboratory experiments, including:
1. Limited solubility: CDP-840 has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Lack of specificity: CDP-840 exhibits some lack of specificity in its effects, which can make it difficult to interpret results in some experiments.
Direcciones Futuras
There are several future directions for the study of CDP-840, including:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of CDP-840, which could lead to the development of more specific and effective drugs.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of CDP-840 in humans, which could lead to its development as a therapeutic agent.
3. Development of analogs: The development of analogs of CDP-840 with improved solubility and specificity could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of CDP-840 involves the reaction of 1-(2-chloro-4,5-difluorobenzoyl)piperazine with 4-nitro-2-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields CDP-840 as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
CDP-840 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for various research applications. Some of the areas where CDP-840 has been studied include:
1. Neuroprotection: CDP-840 has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases. It has been shown to protect neurons against oxidative stress and inflammation, which are two major contributors to neurodegeneration.
2. Cancer research: CDP-840 has been found to exhibit anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
3. Pain management: CDP-840 has been found to exhibit analgesic effects in various animal models of pain. It has been shown to inhibit the release of pain mediators such as prostaglandins and cytokines, thereby reducing pain sensation.
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF5N3O3/c19-13-9-15(21)14(20)8-11(13)17(28)26-5-3-25(4-6-26)16-2-1-10(27(29)30)7-12(16)18(22,23)24/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJWFGIFZEIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
